molecular formula C3H4BBrF3K B1426069 Potassium (Z)-2-bromoprop-1-enyltrifluoroborate CAS No. 1692895-35-4

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate

Cat. No. B1426069
M. Wt: 226.87 g/mol
InChI Key: YOZSHMJZMOVLPW-OLGQORCHSA-N
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Description

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate (KBPF) is an organobromide salt that has been widely used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 81-82 °C. It has been used in a variety of synthetic organic chemistry applications, including the synthesis of heterocyclic and aromatic compounds, and for the preparation of catalysts and reagents. In addition, it has been used in the synthesis of pharmaceuticals and other compounds, as well as in the preparation of polymers and other materials.

Scientific Research Applications

Catalysis and Cross-Coupling Reactions

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate has been studied for its applications in catalysis and cross-coupling reactions. For example, it has been used in the Pd-catalyzed hydrogenation to produce either the (Z)- or (E)-isomer of vinylborate with high purity. This compound has been pivotal in synthesizing β-trifluoromethylstyrenes through coupling with bromo- and iodoarenes (Ramachandran & Mitsuhashi, 2015). Additionally, its involvement in the stereoselective synthesis of conjugated dienes via Suzuki-Miyaura cross-coupling reactions with alkenyl bromides has been noted. This process has enabled the creation of various conjugated dienes in moderate to excellent yields (Molander & Felix, 2005).

Synthesis of Organotrifluoroborates

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate also plays a role in the synthesis of functionalized organotrifluoroborates. A method involving the in situ reaction of n-BuLi with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with KHF(2), has been developed. This method provides a new avenue for preparing potassium organotrifluoroborates through nucleophilic substitution of the halide in potassium halomethyltrifluoroborates (Molander & Ham, 2006).

Electrochemical Applications

The compound has been employed in electrochemical methods. Specifically, potassium aryltrifluoroborates have been synthesized using an electrochemical approach for reducing corresponding aryl bromides. This method is notable for its simplicity, efficiency, and short reaction times, making it synthetically useful in various applications, including the synthesis of natural products with antiproliferative activity (Nascimento et al., 2014).

Development in Organic Chemistry

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate has contributed significantly to the development of various organic chemical reactions. It has been used in palladium-catalyzed cross-coupling reactions with organic halides in aqueous media, leading to the efficient production of styrenes, stilbenoids, and alkenylbenzenes. This compound's versatility is further highlighted by its use in diastereoselective cross-coupling with allyl and benzyl chlorides (Alacid & Nájera, 2009).

properties

IUPAC Name

potassium;[(Z)-2-bromoprop-1-enyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BBrF3.K/c1-3(5)2-4(6,7)8;/h2H,1H3;/q-1;+1/b3-2-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZSHMJZMOVLPW-OLGQORCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(C)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C(/C)\Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate

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